molecular formula C22H27N3O3S B2484929 N-(3-ethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide CAS No. 1241684-33-2

N-(3-ethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide

Cat. No. B2484929
CAS RN: 1241684-33-2
M. Wt: 413.54
InChI Key: QGBYBZFRODXGPB-UHFFFAOYSA-N
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Description

N-(3-ethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide, commonly known as "EP-PPZ," is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. EP-PPZ belongs to the class of piperazine derivatives and has been shown to exhibit promising pharmacological properties.

Mechanism of Action

EP-PPZ is believed to act on the GABAergic system in the brain. It has been shown to enhance the activity of GABA receptors, which are responsible for inhibiting neuronal activity. This leads to a reduction in the excitability of neurons and can result in the anticonvulsant and anxiolytic effects observed with EP-PPZ.
Biochemical and Physiological Effects:
EP-PPZ has been shown to affect the levels of various neurotransmitters in the brain, including GABA, glutamate, and dopamine. It has also been shown to modulate the activity of ion channels, including voltage-gated calcium channels and potassium channels. These effects may contribute to the therapeutic properties of EP-PPZ.

Advantages and Limitations for Lab Experiments

One advantage of using EP-PPZ in lab experiments is its potent pharmacological effects. This makes it a useful tool for studying the GABAergic system and its role in various neurological disorders. However, one limitation is that the compound may have off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on EP-PPZ. One area of interest is its potential as a treatment for epilepsy and other seizure disorders. Another area of investigation is its potential as a treatment for anxiety and depression. Additionally, further studies are needed to better understand the mechanism of action of EP-PPZ and to identify any potential side effects associated with its use.

Synthesis Methods

The synthesis of EP-PPZ involves the reaction of 3-ethylphenylamine with 1-(4-bromo-phenyl)-2-(2-phenylethenyl)sulfonylpiperazine in the presence of a base. The resulting product is then treated with acetic anhydride to obtain the final compound.

Scientific Research Applications

EP-PPZ has been studied extensively for its potential therapeutic applications. It has been shown to exhibit significant anticonvulsant and analgesic properties in animal models. EP-PPZ has also been investigated for its potential as a treatment for anxiety and depression.

properties

IUPAC Name

N-(3-ethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3S/c1-2-19-9-6-10-21(17-19)23-22(26)18-24-12-14-25(15-13-24)29(27,28)16-11-20-7-4-3-5-8-20/h3-11,16-17H,2,12-15,18H2,1H3,(H,23,26)/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGBYBZFRODXGPB-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CN2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC(=CC=C1)NC(=O)CN2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-ethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide

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